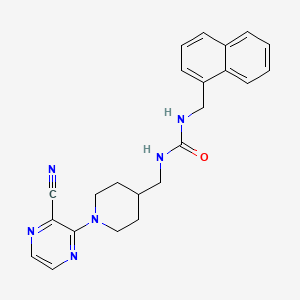
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has been studied for its potential therapeutic applications. This compound has shown promise in scientific research for its ability to interact with certain biological pathways and produce specific biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea involves its ability to interact with certain biological pathways. Studies have shown that this compound can inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been shown to modulate certain neurotransmitter systems involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea are varied and depend on the specific biological pathway being targeted. Studies have shown that this compound can inhibit cancer cell growth, reduce inflammation, and modulate neurotransmitter systems. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea in lab experiments is its ability to selectively target specific biological pathways. This allows for a more targeted approach to studying the effects of this compound. However, one limitation is that the synthesis method for this compound can be complex and time-consuming, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the specific mechanisms involved in its anti-cancer activity and its potential as a therapeutic agent. Additionally, this compound has shown promise as a treatment for neurodegenerative disorders, and further studies are needed to determine its potential in this area. Finally, the synthesis method for this compound could be optimized to make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis method for 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea involves several steps. The first step involves the reaction of 3-cyanopyrazine-2-carboxylic acid with piperidine and paraformaldehyde to form 1-(3-cyanopyrazin-2-yl)piperidin-4-ol. This compound is then reacted with naphthalen-1-ylmethyl isocyanate to form the final product, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea.
Wissenschaftliche Forschungsanwendungen
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea has been studied for its potential therapeutic applications in scientific research. One area of interest is its potential as a treatment for cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been studied for its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c24-14-21-22(26-11-10-25-21)29-12-8-17(9-13-29)15-27-23(30)28-16-19-6-3-5-18-4-1-2-7-20(18)19/h1-7,10-11,17H,8-9,12-13,15-16H2,(H2,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIFNXYKVXJULM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

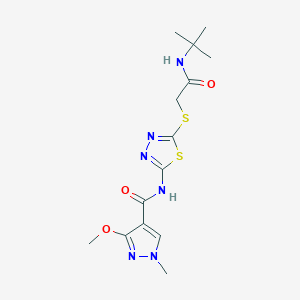
![2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B2392038.png)
![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2392040.png)


![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2392049.png)
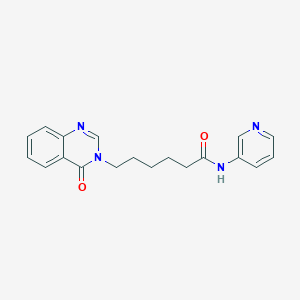
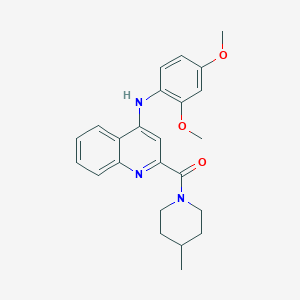
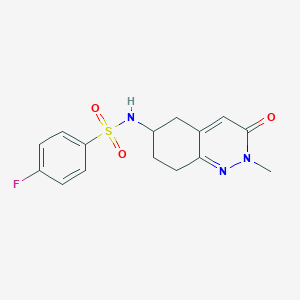
![Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2392057.png)
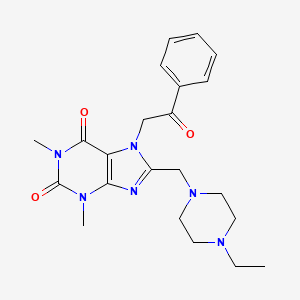
![N-(4-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2392059.png)